Isosorbide Dicaprylate: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
Isosorbide Dicaprylate: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isosorbide (B1672297) dicaprylate is a diester of isosorbide and caprylic acid, gaining significant attention in the pharmaceutical and cosmetic industries.[1] Derived from renewable resources, it offers a sustainable and effective alternative to traditional emollients and skin conditioning agents.[2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological mechanisms of isosorbide dicaprylate, with a focus on its application in skin hydration.
Chemical Structure and Identification
Isosorbide dicaprylate is a bicyclic ether-ester with a rigid, fused furan (B31954) ring structure derived from isosorbide, and two flexible octanoyl (caprylyl) chains. This unique combination of a rigid core and flexible side chains imparts desirable properties such as a light, non-greasy feel on the skin.
The chemical identity of isosorbide dicaprylate is defined by the following identifiers:
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IUPAC Name: [(3S,3aR,6R,6aR)-6-octanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] octanoate[3]
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CAS Number: 64896-70-4[3]
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SMILES: CCCCCCCC(=O)O[C@@H]1CO[C@H]2[C@@H]1OC[C@@H]2OC(=O)CCCCCCC[3]
A 2D representation of the chemical structure is provided below:
Physicochemical Properties
A summary of the key physicochemical properties of isosorbide dicaprylate is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | ~398.5 g/mol | [2][3] |
| Appearance | Clear, colorless to pale yellow liquid | [5] |
| Solubility | Soluble in oils and organic solvents; Insoluble in water | [5][6] |
| pH Stability | Stable in a pH range of 4 to 8 | [2][5] |
| Thermal Stability | Decomposition occurs above 160°C | [2] |
| Odor | Mild | [5] |
| Feel on Skin | Light, non-greasy | [5][7] |
Experimental Protocols
Synthesis of Isosorbide Dicaprylate via Enzymatic Esterification
A green and efficient method for the synthesis of isosorbide dicaprylate involves a lipase-catalyzed esterification in a solvent-free system.[8]
Materials:
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Isosorbide
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Caprylic acid
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Immobilized lipase (B570770) (e.g., Novozym 435)
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Dried air or nitrogen source
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Reaction vessel with temperature control and stirring
Procedure:
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Combine isosorbide and caprylic acid in the reaction vessel. A molar ratio of 1:2.5 (isosorbide to caprylic acid) has been shown to be effective.[9]
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Add the immobilized lipase to the mixture. A catalyst loading of 8% (w/w) of the total reactants is recommended.[9]
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Heat the reaction mixture to a controlled temperature, for example, 60°C, with continuous stirring (e.g., 300 rpm).[9]
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To drive the equilibrium towards product formation, continuously remove the water produced during the esterification reaction. This can be achieved by bubbling dried air or nitrogen through the reaction mixture.[9]
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Monitor the progress of the reaction by analyzing samples periodically using techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
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Upon completion of the reaction, separate the immobilized enzyme from the product mixture by filtration. The enzyme can often be recycled for subsequent batches.[8]
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Purify the crude isosorbide dicaprylate, if necessary, using techniques such as vacuum distillation to remove any unreacted starting materials or byproducts.
Analysis of Isosorbide Dicaprylate
The purity and identity of the synthesized isosorbide dicaprylate can be confirmed using standard analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS):
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Sample Preparation: Dissolve a small amount of the sample in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
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Instrumentation: A gas chromatograph coupled with a mass spectrometer.
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Column: A non-polar capillary column (e.g., HP-5 or equivalent).
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Carrier Gas: Helium.
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Injection: Split or splitless injection.
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Oven Temperature Program: A temperature gradient program is typically used to separate the components of the mixture. For example, start at a lower temperature and ramp up to a higher temperature to elute the compounds based on their boiling points.
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Mass Spectrometry: Operate in electron ionization (EI) mode. The resulting mass spectrum will show a molecular ion peak and characteristic fragmentation patterns that can be used to identify isosorbide dicaprylate and any impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR and ¹³C NMR: Dissolve the sample in a deuterated solvent (e.g., CDCl₃). The resulting spectra will provide detailed information about the chemical structure, including the number and types of protons and carbons, and their connectivity, confirming the esterification at the two hydroxyl groups of the isosorbide core.
Biological Activity and Signaling Pathways
Isosorbide dicaprylate is recognized for its significant role in enhancing skin hydration and reinforcing the skin's barrier function. Its primary mechanism of action involves the upregulation of Aquaporin-3 (AQP3), a water and glycerol (B35011) channel in keratinocytes.
As illustrated in the diagram, isosorbide dicaprylate penetrates the skin and stimulates gene expression in keratinocytes. This leads to several beneficial effects:
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Upregulation of Aquaporin-3 (AQP3): Increased AQP3 expression enhances the transport of water and glycerol into the epidermal cells, leading to improved skin hydration.
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Strengthening of Tight Junctions and Desmosomes: By modulating the expression of genes related to cell-cell adhesion, isosorbide dicaprylate helps to fortify the connections between skin cells, thereby improving the skin's barrier function and reducing transepidermal water loss (TEWL).
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Promotion of Epidermal Differentiation: It also influences the expression of genes involved in the normal differentiation process of keratinocytes, which is crucial for maintaining a healthy and functional stratum corneum.
These molecular actions translate into clinically observable improvements in skin moisturization, smoothness, and overall skin health.
Conclusion
Isosorbide dicaprylate is a well-characterized, bio-based ingredient with significant potential in dermatological and cosmetic applications. Its defined chemical structure and favorable physicochemical properties, combined with its proven biological efficacy in enhancing skin hydration through the modulation of key cellular pathways, make it a compelling compound for researchers and product developers. The provided experimental protocols offer a starting point for the synthesis and analysis of this promising molecule. Further research into its broader biological effects and formulation optimization will continue to expand its applications in the field of skin science.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. A Study of Isosorbide Synthesis from Sorbitol for Material Applications Using Isosorbide Dimethacrylate for Enhancement of Bio-Based Resins [mdpi.com]
- 6. What are the purification processes for isosorbide? - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]
- 7. Synthesis of biosafe isosorbide dicaprylate ester plasticizer by lipase in a solvent-free system and its sub-chronic toxicity in mice - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of biosafe isosorbide dicaprylate ester plasticizer by lipase in a solvent-free system and its sub-chronic toxicity in mice - RSC Advances (RSC Publishing) [pubs.rsc.org]
